basic properties of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine
basic properties of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine
An In-depth Technical Guide to the Core Properties of 4-Chloro-6-fluoro-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-chloro-6-fluoro-1,3-benzothiazol-2-amine is a halogenated heterocyclic amine belonging to the benzothiazole class of compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The strategic placement of chloro and fluoro groups on the benzene ring can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, making it an attractive building block for drug discovery and development. This guide provides a comprehensive overview of the fundamental properties of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine, including its physicochemical characteristics, a plausible synthetic route, expected spectroscopic signatures, potential biological activities, and essential safety protocols. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. While experimental data for 4-chloro-6-fluoro-1,3-benzothiazol-2-amine is not extensively documented in public literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₄ClFN₂S | - |
| Molecular Weight | 202.64 g/mol | - |
| Appearance | Off-white to light-colored crystalline solid | Based on similar 2-aminobenzothiazoles[1] |
| Melting Point | > 150 °C | Halogenated aromatic compounds tend to have high melting points. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The aromatic and heterocyclic nature suggests poor aqueous solubility. |
| pKa (amine) | ~ 4-5 | The electron-withdrawing effects of the halogens and the thiazole ring decrease the basicity of the exocyclic amine. |
| LogP | 2.5 - 3.5 | The presence of halogens increases lipophilicity. |
Synthesis of 4-Chloro-6-fluoro-1,3-benzothiazol-2-amine
The synthesis of 2-aminobenzothiazoles is a well-established process in organic chemistry, typically proceeding via the reaction of a substituted aniline with a thiocyanate source in the presence of a halogen. A plausible and efficient synthetic route for 4-chloro-6-fluoro-1,3-benzothiazol-2-amine starts from 3-chloro-5-fluoroaniline.
Synthetic Workflow
Caption: Figure 1: Synthetic Pathway for 4-Chloro-6-fluoro-1,3-benzothiazol-2-amine
Step-by-Step Experimental Protocol
This protocol is adapted from established methods for the synthesis of halogenated 2-aminobenzothiazoles.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-chloro-5-fluoroaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Bromination: While maintaining the low temperature, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to prevent a sudden rise in temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Workup: Pour the reaction mixture into a beaker of crushed ice with vigorous stirring. The crude product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash thoroughly with cold water to remove any remaining acid and salts, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.
Spectroscopic Analysis
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. While specific spectra for 4-chloro-6-fluoro-1,3-benzothiazol-2-amine are not publicly available, the expected spectral features can be predicted based on its structure and data from similar compounds.[3][4][5]
| Technique | Predicted Spectral Features |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions. - Amine Protons: A broad singlet in the region of δ 5.0-6.0 ppm, corresponding to the -NH₂ group. The chemical shift can vary with solvent and concentration. This peak will disappear upon D₂O exchange.[4][5] |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-155 ppm). The carbons attached to fluorine and chlorine will show characteristic splitting patterns and chemical shifts. - Thiazole Carbons: A signal for the C=N carbon of the thiazole ring is expected to be in the downfield region (δ > 160 ppm).[3] |
| IR Spectroscopy | - N-H Stretching: A pair of sharp to medium peaks in the range of 3300-3500 cm⁻¹ characteristic of a primary amine.[5] - C=N Stretching: A strong absorption around 1620-1650 cm⁻¹ from the thiazole ring. - C-F and C-Cl Stretching: Absorptions in the fingerprint region, typically around 1000-1200 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. |
| Mass Spectrometry | - Molecular Ion Peak: An odd-numbered molecular ion peak, consistent with the nitrogen rule for a compound with an even number of nitrogen atoms. The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom. - Fragmentation: Fragmentation patterns would likely involve the loss of small molecules like HCN or cleavage of the thiazole ring. |
Biological Activity and Potential Applications
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][6][7] The introduction of fluorine and chlorine atoms can enhance these activities and improve pharmacokinetic profiles.
Potential Therapeutic Areas
-
Antimicrobial Agents: Fluorinated benzothiazoles have shown promise as potent antibacterial and antifungal agents.[6] The presence of halogens can increase lipophilicity, facilitating passage through microbial cell membranes.
-
Anticancer Agents: Many 2-aminobenzothiazole derivatives have been investigated for their anticancer properties, often acting as kinase inhibitors or disrupting microtubule formation.
-
Neuroprotective Agents: Some benzothiazoles have been explored for their potential in treating neurodegenerative diseases.
Drug Discovery Workflow
Caption: Figure 2: Drug Discovery Workflow for Benzothiazole Derivatives
Safety and Handling
Appropriate safety precautions must be taken when handling 4-chloro-6-fluoro-1,3-benzothiazol-2-amine, as with any laboratory chemical. The following guidelines are based on safety data sheets for structurally related compounds.[8][9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.
Conclusion
4-chloro-6-fluoro-1,3-benzothiazol-2-amine is a versatile chemical entity with significant potential as a building block in the development of new therapeutic agents. Its synthesis is achievable through established chemical methods, and its structure can be readily confirmed by standard spectroscopic techniques. The presence of both chloro and fluoro substituents provides opportunities for fine-tuning its biological activity and pharmacokinetic properties. This guide serves as a foundational resource to aid researchers in the effective utilization of this compound in their drug discovery and development endeavors.
References
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Difluoro-1,3-benzothiazol-2-amine. Retrieved from [Link]
-
SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A Comprehensive Review on Synthesis and Pharmacological Activity of Benzothiazole Derivatives. Retrieved from [Link]
- Synthesis, characterization and anti-microbial activities of novel N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[3-chloro-. (n.d.). Retrieved from https://www.tsijournals.com/articles/synthesis-characterization-and-antimicrobial-activities-of-novel-n6fluoro7substituted13benzothiazol2yl43chloro23nitrop.pdf
-
PubChem. (n.d.). 2-Benzothiazolamine, 4-chloro-. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]
Sources
- 1. 2-Benzothiazolamine, 4-chloro- | C7H5ClN2S | CID 29872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. sybespharmacy.com [sybespharmacy.com]
- 7. saspublishers.com [saspublishers.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]





